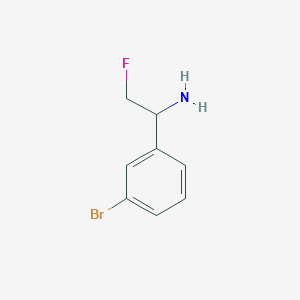
1-(3-Bromophenyl)-2-fluoroethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-2-fluoroethanamine is an organic compound that belongs to the class of aromatic amines It features a bromine atom attached to the third position of a phenyl ring, a fluorine atom attached to the second position of an ethanamine chain
Métodos De Preparación
The synthesis of 1-(3-Bromophenyl)-2-fluoroethanamine can be achieved through several routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the bromination of nitrobenzene using dibromohydantoin in sulfuric acid, followed by further functionalization steps .
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and halogenation, followed by purification and crystallization.
Análisis De Reacciones Químicas
1-(3-Bromophenyl)-2-fluoroethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. For example, nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(3-Bromophenyl)-2-fluoroethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its role in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 1-(3-Bromophenyl)-2-fluoroethanamine involves its interaction with specific molecular targets and pathways. For example, it may act on mitogen-activated protein kinase pathways, influencing cellular processes such as proliferation and apoptosis . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to downstream signaling events that result in its observed biological activity.
Comparación Con Compuestos Similares
1-(3-Bromophenyl)-2-fluoroethanamine can be compared with other similar compounds, such as:
1-(3-Bromophenyl)pyrrolidine: This compound features a pyrrolidine ring instead of an ethanamine chain, leading to different chemical and biological properties.
1-(3-Bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline: This compound contains additional substituents on the phenyl ring, resulting in distinct pharmacological effects.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure, diverse reactivity, and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its properties and mechanisms of action will continue to uncover new insights and applications for this versatile compound.
Propiedades
Fórmula molecular |
C8H9BrFN |
|---|---|
Peso molecular |
218.07 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H9BrFN/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,11H2 |
Clave InChI |
LQLVPMKRMRYDGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C(CF)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12051195.png)
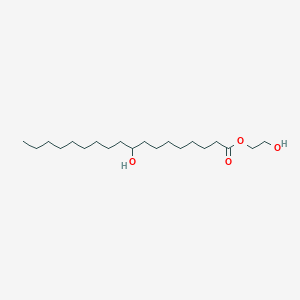
![ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12051202.png)

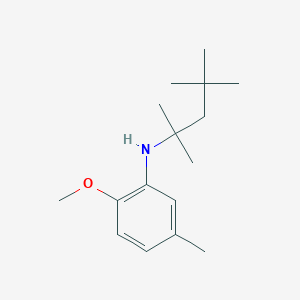
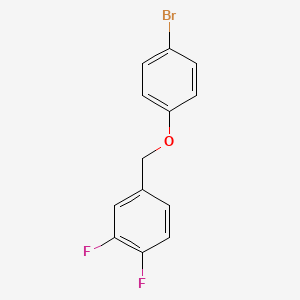
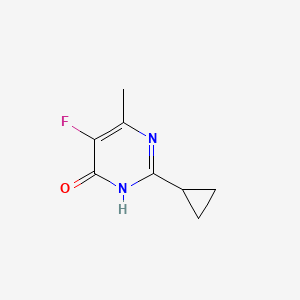
![4-hydroxy-6-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051211.png)

![6-Chloro-3-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12051233.png)
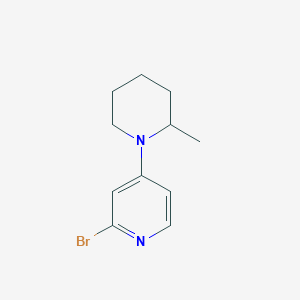
![6-Amino-4-(4-bromophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051257.png)

![4-hydroxy-N-(3-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051273.png)
